

literature review of 2-Chloro-N-methoxy-N-methylnicotinamide synthesis

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Compound of Interest

Compound Name:	2-Chloro-N-methoxy-N-methylnicotinamide
Cat. No.:	B1599826

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An In-Depth Technical Guide to the Synthesis of **2-Chloro-N-methoxy-N-methylnicotinamide**: A Weinreb Amide Approach

Introduction

2-Chloro-N-methoxy-N-methylnicotinamide is a pivotal chemical intermediate whose value is anchored in its unique functional group: the Weinreb amide. As a derivative of nicotinamide (a form of vitamin B3), this scaffold is a privileged structure in the field of medicinal chemistry. [1] The presence of the N-methoxy-N-methylamide, or Weinreb amide, functionality transforms this simple heterocyclic compound into a versatile and highly controllable building block for complex molecular synthesis.[1]

The primary utility of this compound lies in its application as a precursor in the development of pharmaceuticals, particularly kinase inhibitors for cancer therapy and agents targeting inflammatory and neurodegenerative diseases.[2][3] Its structure allows for precise, predictable reactions, most notably the Weinreb ketone synthesis, which circumvents common challenges in organic synthesis such as over-addition by organometallic reagents.[4][5]

This guide, prepared for researchers, scientists, and drug development professionals, provides a comprehensive overview of the synthesis of **2-Chloro-N-methoxy-N-methylnicotinamide**. We will delve into the strategic rationale behind the chosen synthetic route, provide detailed experimental protocols, and explain the mechanistic principles that ensure a reliable and efficient outcome.

The Strategic Importance of the Weinreb Amide

Before detailing the specific synthesis, it is crucial to understand why the Weinreb amide functionality is so advantageous. In traditional organic synthesis, reacting a simple acyl derivative like an ester or an acyl chloride with a potent nucleophile (e.g., a Grignard or organolithium reagent) is often problematic. The ketone product formed after the first addition is typically more reactive than the starting material, leading to a second nucleophilic attack and the formation of a tertiary alcohol as an undesired byproduct.^{[5][6]} This over-addition occurs even when stoichiometrically controlling the reagents.

The Weinreb amide, discovered by Steven M. Weinreb and Steven Nahm in 1981, elegantly solves this issue.^[6] The N-methoxy-N-methylamide group reacts with an organometallic reagent to form a tetrahedral intermediate. This intermediate is uniquely stabilized by chelation between the oxygen of the methoxy group and the metal cation (e.g., Mg^{2+} or Li^+).^{[4][5]} This stable five-membered ring intermediate prevents the premature collapse of the tetrahedral structure and subsequent over-addition.^[4] The desired ketone or aldehyde is only liberated upon aqueous workup. This remarkable stability and controlled reactivity make the Weinreb amide an indispensable tool in modern synthesis.^{[4][7]}

Weinreb Amide Pathway (Controlled)

Weinreb Amide
(R-CO-N(OMe)Me)

+ R'-MgX

Addition

Stable Chelated Intermediate

+ H₃O⁺ Workup

Liberation

Ketone
(R-CO-R')

Acyli Chloride Pathway (Over-addition)

Acyli Chloride
(R-CO-Cl)

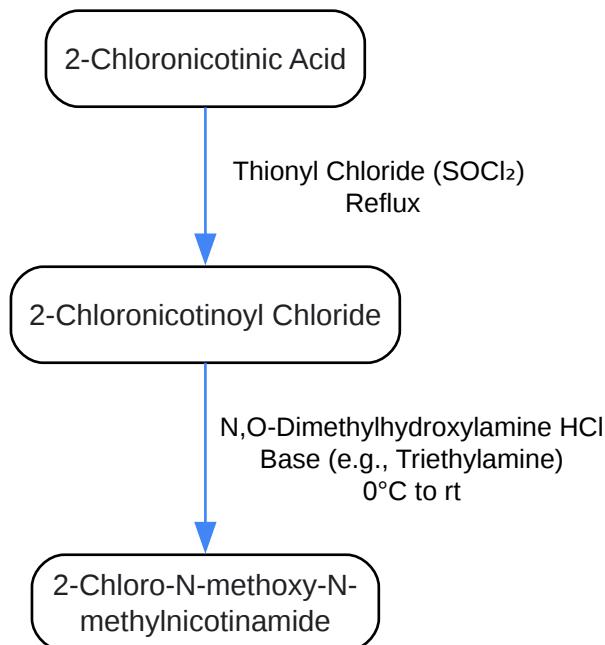
+ 2 R'-MgX

1st Addition

Reactive Ketone Intermediate

2nd Addition
(Over-addition)

Tertiary Alcohol
(R-C(OH)(R')₂)



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